ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-2-28-21(27)18-15-11-7-4-8-12-16(15)31-20(18)23-17(26)13-30-22-25-24-19(29-22)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFUHOSEJCBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been widely studied for their high therapeutic values. They have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, and antifungal properties.
Mode of Action
Oxadiazoles have been recognized for their promising role in medicinal chemistry. They are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Oxadiazoles have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Pharmacokinetics
Oxadiazoles, in general, have been found to possess favorable pharmacokinetic properties. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.
Result of Action
Oxadiazoles have been reported to exhibit a range of physiological activities, including anticancer effects. The specific effects of this compound would need further investigation.
Biological Activity
Ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the various biological activities associated with this compound, including its synthesis, structural characteristics, and pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , indicating a complex structure with multiple functional groups. The compound features a 1,3,4-oxadiazole moiety which is known for its diverse biological activities. The presence of the thio group enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | 1,3,4-Oxadiazole, Thioamide |
| Core Structure | Tetrahydrocycloheptathiophene |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The characterization of the compound can be performed using techniques such as NMR spectroscopy , FTIR , and X-ray crystallography to confirm its structure and purity.
Antioxidant Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antioxidant properties. For instance, the DPPH assay has shown that derivatives of oxadiazoles can effectively scavenge free radicals, thereby suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research indicates that similar compounds have exhibited moderate to significant antimicrobial activities. The lipophilicity of these compounds often correlates with their antibacterial efficacy. For example, derivatives of oxadiazoles have been reported to possess notable antibacterial and antifungal properties against various strains .
Enzyme Inhibition
The compound's structure suggests potential inhibition of cholinesterase enzymes. Compounds with similar structures have shown selective inhibitory activity towards butyrylcholinesterase (BChE), making them candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antioxidant Properties : A study evaluated the antioxidant activity of various oxadiazole derivatives using the DPPH assay. The results indicated that certain derivatives significantly reduced DPPH radical concentrations compared to controls .
- Antimicrobial Efficacy : In another study focusing on oxadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Structural Composition
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Key Functional Groups :
- Oxadiazole ring
- Thioether linkage
- Amide group
- Tetrahydrocycloheptathiophene core
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. Ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies. The presence of multiple aromatic systems within its structure suggests that it may effectively scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Potential
Preliminary investigations have suggested that compounds with similar structural motifs possess anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
In a study published in the International Journal of Current Microbiology and Applied Sciences, researchers synthesized various derivatives of oxadiazoles and evaluated their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli .
Investigation of Antioxidant Properties
Another research effort focused on assessing the antioxidant capacity of similar compounds using DPPH radical scavenging assays. The findings revealed that compounds with oxadiazole moieties demonstrated considerable antioxidant activity compared to standard antioxidants .
Q & A
Q. What are the key synthetic pathways for preparing the core thiophene-carboxylate scaffold in this compound?
The core structure can be synthesized via cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate derivatives, followed by cyclization or condensation reactions. For example, Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid yields acrylamido intermediates with active methylene groups . Cyclization reactions using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole have been optimized for high yields (72–94%) under reflux conditions .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Structural confirmation requires a combination of spectral techniques:
- IR spectroscopy to identify functional groups (e.g., C=O, S-H stretches).
- ¹H and ¹³C NMR to resolve the cycloheptane and oxadiazole ring systems. For example, proton signals near δ 2.6–2.8 ppm typically correspond to tetrahydrocycloheptane protons .
- Mass spectrometry to verify molecular ion peaks and fragmentation patterns .
Q. What safety precautions are critical during handling and storage?
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers).
- Follow spill protocols: contain with inert absorbents and avoid dispersal into waterways .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?
- Catalyst selection : Piperidine and acetic acid improve selectivity in Knoevenagel condensations by stabilizing intermediates .
- Solvent choice : Toluene or THF enhances cyclization efficiency compared to polar aprotic solvents.
- Temperature control : Reactions under reflux (110–120°C) reduce side-product formation, as shown in analogous thiophene-oxadiazole syntheses .
Q. What computational methods are suitable for predicting the compound’s metabolic stability or bioactivity?
- Molecular docking : Used to assess interactions with targets like aldehyde oxidase or cytochrome P450 enzymes. For example, docking studies on similar thiophene derivatives revealed binding affinities to inflammatory mediators .
- QSAR models : Correlate substituent effects (e.g., phenyl vs. cyclohexyl groups) with metabolic half-life or toxicity .
Q. How do structural modifications (e.g., substituent variation on the oxadiazole ring) impact biological activity?
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anti-inflammatory activity by modulating redox potential .
- Steric effects : Bulky substituents on the cycloheptane ring reduce membrane permeability, as observed in cytotoxicity assays for analogous compounds .
Q. What analytical challenges arise in resolving stereoisomers or tautomeric forms of this compound?
- HPLC-MS/MS : Differentiates tautomers using retention time and fragmentation patterns (e.g., oxadiazole-thiol vs. thione forms).
- X-ray crystallography : Resolves stereochemistry; for example, Acta Crystallographica reports have resolved similar thiophene-urea derivatives .
Contradictions and Limitations in Existing Data
- Synthetic yields : While some methods report yields >90% for acrylamido intermediates , others note lower efficiencies (~70%) in cyclization steps due to solvent-dependent side reactions .
- Bioactivity predictions : Computational docking results may conflict with in vitro assays, particularly for thiophene derivatives with flexible cycloheptane rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
